molecular formula C11H12N4O2 B2373857 N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide CAS No. 924871-64-7

N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2373857
CAS No.: 924871-64-7
M. Wt: 232.243
InChI Key: PKAYRHDUEVZYKN-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-aminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-(2-substituted aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide.

Scientific Research Applications

N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functionalized derivatives.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound can also interact with cellular pathways, modulating biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxylic acid
  • N-(2-aminoethyl)-3-phenyl-1,2,4-thiadiazole-5-carboxamide
  • N-(2-aminoethyl)-3-phenyl-1,2,4-triazole-5-carboxamide

Uniqueness

N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the aminoethyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-6-7-13-10(16)11-14-9(15-17-11)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAYRHDUEVZYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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